4,4'-Bis(decyloxy)-3-methylazobenzene
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Description
4,4'-Bis(decyloxy)-3-methylazobenzene is a useful research compound. Its molecular formula is C33H52N2O2 and its molecular weight is 508.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
- 4,4'-Bis(decyloxy)-3-methylazobenzene is utilized in the synthesis of various heterocyclic scaffolds. For instance, it serves as a template for creating oxazoles, a class of heterocyclic compounds with notable applications in organic chemistry. These compounds are formed through nucleophilic ring-opening and cyclization processes, highlighting the chemical versatility of this compound in synthesizing complex molecular structures (Misra & Ila, 2010).
Photophysical Properties for Bioimaging
- The compound has been studied for its electronic properties in the context of two-photon absorbing squaraines, a group of compounds known for their nonlinear optical properties. This research is significant for the development of fluorescent probes for bioimaging, as these compounds exhibit valuable photophysical characteristics like fluorescence and excitation anisotropy, which are crucial for applications in medical imaging and diagnostics (Chang et al., 2019).
Corrosion Inhibition
- This chemical has also been explored in the context of corrosion inhibition. While not directly referenced, related compounds, such as triazole derivatives, have demonstrated effectiveness in protecting metals like steel from corrosion. This suggests potential applications of this compound in materials science, particularly in enhancing the durability and lifespan of metal components in various industrial settings (Bentiss et al., 2007).
Liquid Crystal Technology
- In the field of materials science, particularly in the development of liquid crystalline materials, this compound plays a crucial role. These materials are vital for the advancement of display technologies and optical devices, where control over light polarization and transmission is essential (Rameshbabu & Kannan, 2004).
Properties
IUPAC Name |
(4-decoxy-3-methylphenyl)-(4-decoxyphenyl)diazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N2O2/c1-4-6-8-10-12-14-16-18-26-36-32-23-20-30(21-24-32)34-35-31-22-25-33(29(3)28-31)37-27-19-17-15-13-11-9-7-5-2/h20-25,28H,4-19,26-27H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJQHHIKMMWGLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.